5-(Methylsulfanyl)-1,5-dihydro-4H-1,2,4-triazole-3,4-diamine
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Overview
Description
5-(Methylsulfanyl)-1,5-dihydro-4H-1,2,4-triazole-3,4-diamine is a heterocyclic compound with a unique structure that includes a triazole ring substituted with a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylsulfanyl)-1,5-dihydro-4H-1,2,4-triazole-3,4-diamine typically involves the reaction of 5-cyano-1,2,4-triazines with 5-(methylsulfanyl)-4H-1,2,4-triazol-3-amine under solvent-free conditions . This method allows for the nucleophilic substitution of the cyano group by the triazol-3-amine residue.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(Methylsulfanyl)-1,5-dihydro-4H-1,2,4-triazole-3,4-diamine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the triazole ring.
Scientific Research Applications
5-(Methylsulfanyl)-1,5-dihydro-4H-1,2,4-triazole-3,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(Methylsulfanyl)-1,5-dihydro-4H-1,2,4-triazole-3,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The methylsulfanyl group can also participate in redox reactions, further modulating the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Methylsulfanylazolo[1,5-a]pyrimidin-7(4H)-ones: These compounds share the methylsulfanyl group and have similar heterocyclic structures.
5-Arylidene-1-methyl-2-[2-(methylsulfanyl)-2-phenylethenyl]-1H-imidazol-5(4H)-ones: These analogs also contain the methylsulfanyl group and are used in various chemical reactions.
Uniqueness
5-(Methylsulfanyl)-1,5-dihydro-4H-1,2,4-triazole-3,4-diamine is unique due to its specific triazole ring structure and the presence of both amino and methylsulfanyl groups. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
63484-80-0 |
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Molecular Formula |
C3H9N5S |
Molecular Weight |
147.21 g/mol |
IUPAC Name |
5-methylsulfanyl-1,5-dihydro-1,2,4-triazole-3,4-diamine |
InChI |
InChI=1S/C3H9N5S/c1-9-3-7-6-2(4)8(3)5/h3,7H,5H2,1H3,(H2,4,6) |
InChI Key |
FCZBLOLOFXAFFU-UHFFFAOYSA-N |
Canonical SMILES |
CSC1NN=C(N1N)N |
Origin of Product |
United States |
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